molecular formula C28H29Cl2N3O2S2 B12740531 Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride CAS No. 124473-39-8

Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride

Cat. No.: B12740531
CAS No.: 124473-39-8
M. Wt: 574.6 g/mol
InChI Key: BIIWSJODXLMNCZ-UHFFFAOYSA-M
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Description

Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride involves multiple steps. The process typically starts with the preparation of the pyridinium core, followed by the introduction of the 3-chlorophenyl group through a dithio linkage. The methoxy and methyl groups are then added to the pyridinium ring, and the final step involves the incorporation of the indenoimidazolyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithio linkage.

    Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the methoxy and methyl groups on the pyridinium ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride and bromine can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

Biology: In biological research, it may be used as a probe to study cellular processes involving sulfur-containing compounds.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • Pyridinium, 2-(((3-bromophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride
  • Pyridinium, 2-(((3-fluorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride

Uniqueness: The presence of the 3-chlorophenyl group and the specific arrangement of functional groups in Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride distinguishes it from similar compounds

Properties

CAS No.

124473-39-8

Molecular Formula

C28H29Cl2N3O2S2

Molecular Weight

574.6 g/mol

IUPAC Name

2-[2-[[(3-chlorophenyl)disulfanyl]methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one;chloride

InChI

InChI=1S/C28H29ClN3O2S2.ClH/c1-16-23(15-35-36-18-9-7-8-17(29)12-18)32(11-10-24(16)34-6)26-30-21-13-19-20(14-22(21)31-26)28(4,5)25(33)27(19,2)3;/h7-14H,15H2,1-6H3,(H,30,31);1H/q+1;/p-1

InChI Key

BIIWSJODXLMNCZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C[N+](=C1CSSC2=CC(=CC=C2)Cl)C3=NC4=C(N3)C=C5C(=C4)C(C(=O)C5(C)C)(C)C)OC.[Cl-]

Origin of Product

United States

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